molecular formula C17H18O3S B2989335 1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfinyl]-1-ethanone CAS No. 344279-92-1

1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfinyl]-1-ethanone

Cat. No.: B2989335
CAS No.: 344279-92-1
M. Wt: 302.39
InChI Key: HNCXVZQRBIMQRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfinyl]-1-ethanone is a complex organic compound characterized by its unique molecular structure. This compound features a phenyl ring substituted with hydroxyl and methyl groups, as well as a sulfinyl group attached to another phenyl ring. Its intricate structure makes it a subject of interest in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfinyl]-1-ethanone typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation, where an appropriate phenol derivative is acylated using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions require careful control of temperature and stoichiometry to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors equipped with advanced control systems to maintain optimal reaction conditions. Continuous flow chemistry techniques may also be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfinyl]-1-ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride are used to introduce oxygen atoms into the molecule.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles and appropriate solvents.

Major Products Formed:

Scientific Research Applications

Chemistry: In the field of chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity allows for the creation of various derivatives, which can be used in further research and development.

Biology: Biologically, 1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfinyl]-1-ethanone has shown potential as a bioactive molecule. It can interact with specific biological targets, making it a candidate for drug development and therapeutic applications.

Medicine: In medicine, the compound's unique structure and reactivity profile make it a valuable tool in the design of new pharmaceuticals. Its ability to modulate biological pathways can lead to the development of novel treatments for various diseases.

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its properties can be harnessed to create advanced materials with specific characteristics, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfinyl]-1-ethanone exerts its effects involves interactions with molecular targets and pathways. The hydroxyl and sulfinyl groups play a crucial role in these interactions, influencing the compound's binding affinity and biological activity. The specific pathways and targets depend on the context in which the compound is used, whether in chemical synthesis, biological research, or medical applications.

Comparison with Similar Compounds

  • Acetosyringone: A structurally related compound with similar functional groups.

  • 4-Hydroxyacetophenone: Another phenolic compound with a hydroxyl group on the benzene ring.

  • 2-Methyl-4-hydroxyacetophenone: A compound with a methyl group and a hydroxyl group on the benzene ring.

Uniqueness: 1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfinyl]-1-ethanone stands out due to its specific combination of hydroxyl, methyl, and sulfinyl groups, which confer unique chemical and biological properties. This distinctiveness allows for a wide range of applications and makes it a valuable compound in scientific research and industry.

Properties

IUPAC Name

1-(4-hydroxy-3,5-dimethylphenyl)-2-(4-methylphenyl)sulfinylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3S/c1-11-4-6-15(7-5-11)21(20)10-16(18)14-8-12(2)17(19)13(3)9-14/h4-9,19H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNCXVZQRBIMQRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)CC(=O)C2=CC(=C(C(=C2)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.